

Spectroscopic Data and Analysis of Isobutyl Laurate: A Technical Guide

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Compound of Interest

Compound Name: *Isobutyl laurate*

Cat. No.: *B1585450*

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This technical guide provides a comprehensive overview of the spectroscopic data for **isobutyl laurate** (CAS No: 37811-72-6), a fatty acid ester with applications in various scientific and industrial fields. Due to the limited availability of public experimental spectra, this document presents a combination of experimental mass spectrometry data and computationally predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data. This approach offers valuable insights for the structural characterization and analysis of this compound.

Molecular Structure

Isobutyl laurate is the ester formed from lauric acid and isobutanol. Its structure consists of a 12-carbon saturated fatty acid chain linked to an isobutyl group.

Molecular Formula: $C_{16}H_{32}O_2$ Molecular Weight: 256.42 g/mol

Spectroscopic Data

The following sections present the mass spectrometry, predicted NMR, and predicted IR data for **isobutyl laurate** in a structured format for clarity and comparative analysis.

The electron ionization mass spectrum of **isobutyl laurate** is characterized by fragmentation of the ester. The most prominent peaks are listed below.^[1]

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment Ion
57	100.0	[C ₄ H ₉] ⁺ (isobutyl cation)
41	65.8	[C ₃ H ₅] ⁺
56	63.1	[C ₄ H ₈] ⁺
74	55.1	McLafferty rearrangement product
43	48.7	[C ₃ H ₇] ⁺
185	31.6	[CH ₃ (CH ₂) ₁₀ CO] ⁺ (lauroyl cation)
201	21.1	[M - C ₄ H ₉ O] ⁺
256	5.3	[M] ⁺ (Molecular Ion)

The following table outlines the predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for **isobutyl laurate** in a standard deuterated solvent like CDCl₃.

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~3.85	Doublet (d)	2H	-O-CH ₂ -CH(CH ₃) ₂
~2.25	Triplet (t)	2H	-CH ₂ -COO-
~1.90	Multiplet (m)	1H	-O-CH ₂ -CH(CH ₃) ₂
~1.60	Quintet (quint)	2H	-CH ₂ -CH ₂ -COO-
~1.25	Broad Singlet	16H	-(CH ₂) ₈ -
~0.90	Doublet (d)	6H	-CH(CH ₃) ₂
~0.85	Triplet (t)	3H	CH ₃ -(CH ₂) ₈ -

The predicted ¹³C NMR chemical shifts for **isobutyl laurate** are presented below.

Chemical Shift (δ , ppm)	Carbon Assignment
~173.5	C=O
~70.5	-O-CH ₂ -
~34.5	-CH ₂ -COO-
~32.0	-(CH ₂) ₉ -CH ₃
~29.5	-(CH ₂) _n - (multiple peaks)
~28.0	-O-CH ₂ -CH-
~25.0	-CH ₂ -CH ₂ -COO-
~22.5	-(CH ₂)-CH ₃
~19.0	-CH(CH ₃) ₂
~14.0	-CH ₃

The predicted characteristic infrared absorption bands for **isobutyl laurate** are summarized in the following table.

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~2955-2850	Strong	C-H stretching (alkane)
~1740	Strong	C=O stretching (ester)
~1465	Medium	C-H bending (alkane)
~1170	Strong	C-O stretching (ester)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. These represent standard methodologies and may be adapted based on the specific instrumentation used.

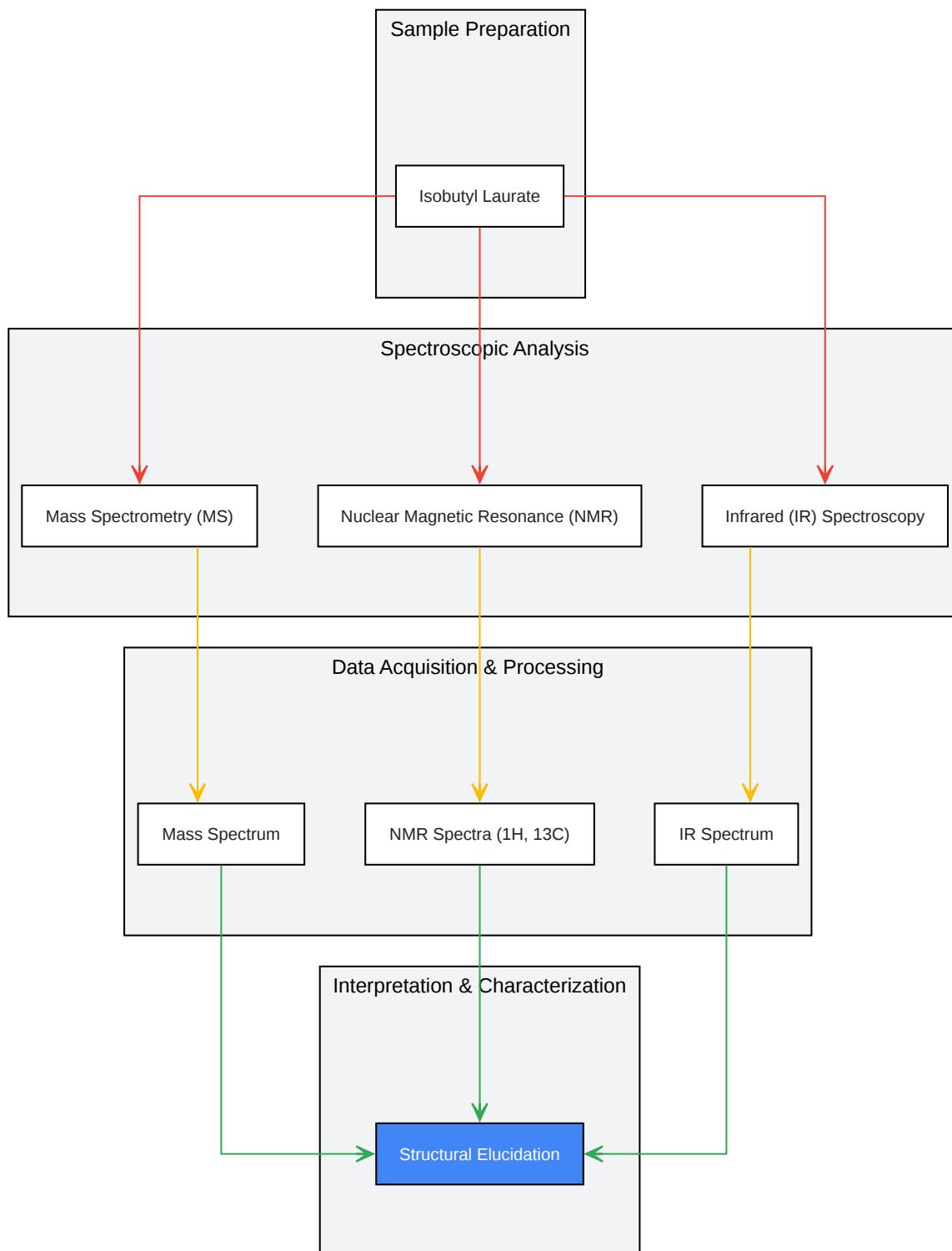
- **Technique: Electron Ionization (EI) Mass Spectrometry.**
- **Sample Introduction:** The sample is introduced into the ion source, often via a gas chromatograph (GC) for separation and purification. The sample is vaporized by heating.
- **Ionization:** The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion and various fragment ions.
- **Mass Analysis:** The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.
- **Sample Preparation:** Approximately 10-20 mg of **isobutyl laurate** is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform- d , $CDCl_3$) in a 5 mm NMR tube. A small amount of an internal standard, such as tetramethylsilane (TMS), is added for chemical shift referencing ($\delta = 0.00$ ppm).
- **1H NMR Spectroscopy:** The sample is placed in the NMR spectrometer. A one-dimensional 1H NMR spectrum is acquired using a standard pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
- **^{13}C NMR Spectroscopy:** A ^{13}C NMR spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required for ^{13}C NMR due to the lower natural abundance of the ^{13}C isotope.
- **Technique: Fourier-Transform Infrared (FT-IR) Spectroscopy.**
- **Sample Preparation:** As **isobutyl laurate** is a liquid at room temperature, a thin film of the neat liquid is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal.

- **Data Acquisition:** A background spectrum of the empty salt plates or the clean ATR crystal is recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum. The data is typically collected over a range of 4000-400 cm^{-1} .

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **isobutyl laurate**.

General Workflow for Spectroscopic Analysis

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Caption: A flowchart illustrating the process of spectroscopic analysis.

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References

- 1. Isobutyl laurate [webbook.nist.gov]
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